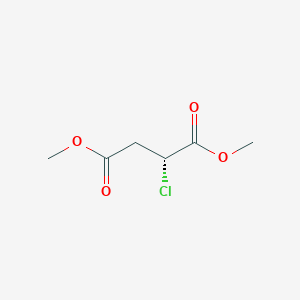
Butanedioic acid, chloro-, dimethyl ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2R)-chlorobutanedioate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of butanedioic acid, where two ester groups are attached to the carbon chain, and a chlorine atom is substituted at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2R)-chlorobutanedioate can be synthesized through several methods. One common approach involves the esterification of (2R)-chlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of dimethyl butanedioate. This can be achieved by treating dimethyl butanedioate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with the remaining ester groups to form dimethyl (2R)-chlorobutanedioate.
Industrial Production Methods
In an industrial setting, the production of dimethyl (2R)-chlorobutanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2R)-chlorobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Hydrolysis: In the presence of aqueous acid or base, dimethyl (2R)-chlorobutanedioate can undergo hydrolysis to yield (2R)-chlorobutanedioic acid and methanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis typically involves dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives of butanedioate.
Hydrolysis: The primary products are (2R)-chlorobutanedioic acid and methanol.
Reduction: The reduction of ester groups yields (2R)-chlorobutanediol.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2R)-chlorobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, especially for designing prodrugs that can be activated in vivo.
Industry: It serves as a precursor for the synthesis of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of dimethyl (2R)-chlorobutanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester groups can be hydrolyzed by esterases, releasing the active (2R)-chlorobutanedioic acid, which may then participate in metabolic pathways or exert its effects on target molecules.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (2R)-chlorobutanedioate can be compared with other similar compounds such as:
Dimethyl (2S)-chlorobutanedioate: The enantiomer of dimethyl (2R)-chlorobutanedioate, differing in the spatial arrangement of atoms around the chiral center.
Dimethyl butanedioate: Lacks the chlorine substitution, leading to different reactivity and applications.
Dimethyl (2R)-hydroxybutanedioate: Contains a hydroxyl group instead of a chlorine atom, resulting in distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
111618-88-3 |
|---|---|
Molekularformel |
C6H9ClO4 |
Molekulargewicht |
180.58 g/mol |
IUPAC-Name |
dimethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
YFAYPUHAMBJFRH-SCSAIBSYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)Cl |
Isomerische SMILES |
COC(=O)C[C@H](C(=O)OC)Cl |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)Cl |
Synonyme |
Butanedioic acid, chloro-, dimethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















